Acetamide,N-(3H-imidazo[4,5-B](pyridin-2-YL)methyl)-
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Overview
Description
Acetamide, N-(3H-imidazo4,5-Bmethyl)- is a compound that features an imidazo[4,5-B]pyridine moiety, which is a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-B]pyridine core is known for its biological activity and is a common scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3H-imidazo4,5-Bmethyl)- typically involves the formation of the imidazo[4,5-B]pyridine core followed by functionalization. One common method involves the cyclization of a pyridine derivative with an appropriate amine under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3H-imidazo4,5-Bmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazo[4,5-B]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Acetamide, N-(3H-imidazo4,5-Bmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Acetamide, N-(3H-imidazo4,5-Bmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar biological activity.
Pyridine: Another basic heterocycle that forms the core of many biologically active molecules.
Benzimidazole: A fused heterocycle with applications in medicinal chemistry.
Uniqueness
Acetamide, N-(3H-imidazo4,5-Bmethyl)- is unique due to its fused imidazo[4,5-B]pyridine structure, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)11-5-8-12-7-3-2-4-10-9(7)13-8/h2-4H,5H2,1H3,(H,11,14)(H,10,12,13) |
InChI Key |
XHCGOTROABCOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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